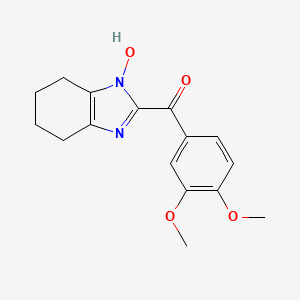![molecular formula C15H15NO3 B5691018 1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol, also known as "BRL-15572," is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of BRL-15572 is complex and not fully understood. However, it is believed that the compound acts as a selective modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression. By modulating the activity of this receptor, BRL-15572 can reduce the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, BRL-15572 has also been shown to have a variety of biochemical and physiological effects. For example, studies have shown that the compound can modulate the activity of certain ion channels, leading to changes in synaptic transmission. BRL-15572 has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BRL-15572 for lab experiments is that it is a highly selective modulator of the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in anxiety and depression. However, one limitation of BRL-15572 is that it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving BRL-15572. One area of interest is the development of more efficient synthesis methods for the compound, which could make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of BRL-15572 and its potential therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of BRL-15572 is a complex process that involves several steps. The first step involves the synthesis of the pyridine ring, which is achieved through a reaction between 2-chloropyridine and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. The resulting compound is then reduced to form the corresponding alcohol, which is then reacted with ethyl bromoacetate to form the ester. Finally, the ester is hydrolyzed to yield the desired product, BRL-15572.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its use as a treatment for anxiety and depression. Studies have shown that BRL-15572 can modulate the activity of certain neurotransmitters in the brain, leading to a reduction in anxiety and depression symptoms.
Propriétés
IUPAC Name |
1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)12-3-2-4-13(16-12)11-5-6-14-15(9-11)19-8-7-18-14/h2-6,9-10,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYQCGRAOKWCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5690946.png)
![4-tert-butyl-6-{[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5690950.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5690951.png)
![cis-3a-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5690958.png)
![6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5690974.png)
![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690975.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5690983.png)
![3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5690995.png)

![(3aR*,6aR*)-2-acetyl-5-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5691007.png)
![[2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethyl]methylamine dihydrochloride](/img/structure/B5691016.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)